({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine
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Overview
Description
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: is a nitrogen-containing heterocyclic compound It is characterized by the presence of a furan ring, a pyrazole ring, and a sulfamoyl group attached to a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring.
Attachment of the Furan Ring: The furan ring is then introduced through a coupling reaction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is attached to the intermediate compound using a sulfonation reaction.
Addition of the Dimethylamine Moiety: Finally, the dimethylamine group is introduced through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential, particularly as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine: can be compared with other similar compounds, such as:
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)ethylamine: Similar structure but with an ethylamine group instead of a dimethylamine group.
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)methylamine: Contains a methylamine group instead of a dimethylamine group.
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)propylamine: Features a propylamine group instead of a dimethylamine group.
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-14(2)19(16,17)13-4-5-15-8-11(7-12-15)10-3-6-18-9-10/h3,6-9,13H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCVRJNXLAMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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